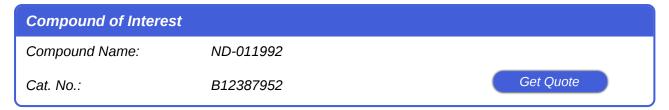




Application Notes and Protocols for Measuring Oxygen Consumption with ND-011992

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ND-011992 is a small molecule inhibitor of cytochrome bd (Cyt-bd) oxidase, a terminal oxidase in the electron transport chain of various bacteria, most notably Mycobacterium tuberculosis. While inhibition of Cyt-bd alone has a limited effect on mycobacterial growth due to a functional redundancy with the cytochrome bcc:aa3 (Cyt-bcc:aa3) terminal oxidase, ND-011992 demonstrates potent bactericidal activity when used in combination with inhibitors of Cyt-bcc:aa3, such as Q203 (Telacebec).[1][2] This synergistic action, which leads to a complete shutdown of cellular respiration and ATP synthesis, makes the combination a promising strategy for combating drug-tolerant bacteria.[1][2]

These application notes provide detailed protocols for utilizing **ND-011992** to measure and analyze oxygen consumption in bacterial cultures, with a focus on Mycobacterium species.

Mechanism of Action: Dual Inhibition of Respiration

M. tuberculosis possesses a branched electron transport chain with two terminal oxidases that transfer electrons to oxygen: the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase.[2][3]

 Cytochrome bcc:aa3 oxidase: This is the primary, more efficient terminal oxidase. It is inhibited by compounds like Q203.







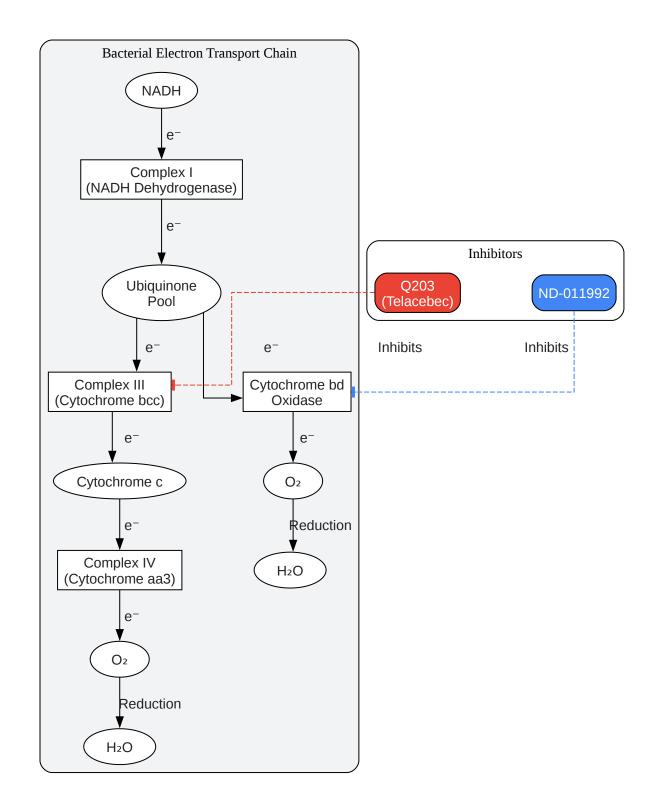
• Cytochrome bd oxidase: This alternative oxidase can compensate for the inhibition of Cytbcc:aa3, allowing the bacterium to survive.[2]

ND-011992 specifically targets and inhibits the cytochrome bd oxidase.[1] As a standalone agent, its efficacy is limited because the bacterium can rely on the Cyt-bcc:aa3 oxidase for respiration.[1][2] However, when combined with a Cyt-bcc:aa3 inhibitor like Q203, both terminal branches of the respiratory chain are blocked, leading to a synergistic inhibition of oxygen consumption and a collapse in ATP production, ultimately resulting in bacterial cell death.[1][4]

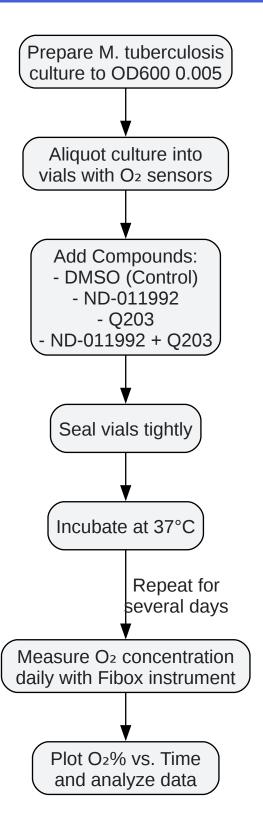
Recent studies have also indicated that **ND-011992** may inhibit other components of the respiratory chain, such as respiratory complex I, with a low micromolar affinity.[5][6]

Signaling Pathway Diagram

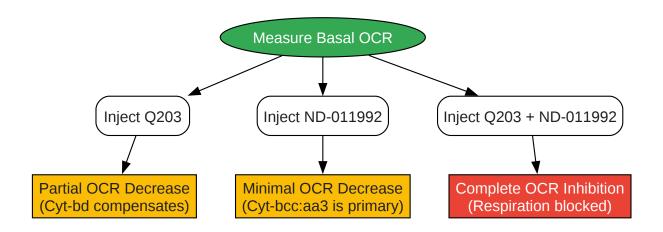












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References

- 1. embopress.org [embopress.org]
- 2. Dual inhibition of the terminal oxidases eradicates antibiotic-tolerant Mycobacterium tuberculosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chalkophore mediated respiratory oxidase flexibility controls M. tuberculosis virulence PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring ND-011992, a quinazoline-type inhibitor targeting quinone reductases and quinol oxidases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Oxygen Consumption with ND-011992]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387952#measuring-oxygen-consumption-with-nd-011992]



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